Pgj2(prostaglandin j2)

Description

IUPAC Nomenclature and Molecular Formula

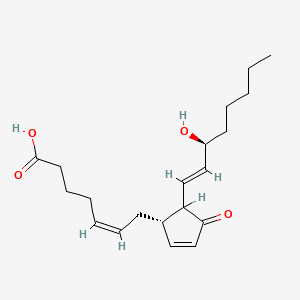

The International Union of Pure and Applied Chemistry (IUPAC) name for PGJ2 is (Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid . Its molecular formula is C₂₀H₃₀O₄ , with a molecular weight of 334.4 g/mol . The structure features:

- A cyclopentenone ring (4-oxocyclopent-2-en-1-yl)

- A hydroxyl group at position 15 (3S configuration)

- Two conjugated double bonds (5Z and 13E configurations)

Table 1: Key molecular descriptors of PGJ2

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₃₀O₄ |

| Molecular weight | 334.4 g/mol |

| CAS Registry Number | 60203-57-8 |

| XLogP3 | 3.5 (predicted) |

Stereochemical Configuration and Isomeric Forms

PGJ2 exhibits complex stereochemistry:

- Core stereocenters : C1 (S), C5 (R), and C15 (S)

- Double bond geometry :

- 5Z (cis) between C5-C6

- 13E (trans) between C13-C14

Notable isomeric forms include:

- Δ¹²-PGJ2 (δ12-PGJ2): Features a double bond at C12-C13 (CAS 87893-54-7).

- 15-Deoxy-Δ¹²,¹⁴-PGJ2 : Lacks the C15 hydroxyl group and contains conjugated double bonds at C12-C13 and C14-C15.

Table 2: Comparative stereochemical features of PGJ2 isomers

| Isomer | Double Bond Positions | Hydroxyl Groups |

|---|---|---|

| PGJ2 | 5Z, 13E | C15 |

| Δ¹²-PGJ2 | 5Z, 12E | C15 |

| 15-Deoxy-Δ¹²,¹⁴-PGJ2 | 12E, 14E | None |

Physicochemical Properties

PGJ2 demonstrates distinct physical and chemical characteristics:

- Solubility :

- Stability :

- Acid-base behavior :

Reactivity of Cyclopentenone Moieties

The cyclopentenone ring drives PGJ2’s biological activity through three primary reaction pathways:

1. Michael Addition

The α,β-unsaturated ketone undergoes nucleophilic attack at C9/C11 positions:

- Thiol adduct formation : Covalently modifies cysteine residues in proteins (e.g., Keap1, H-Ras)

- Glutathione conjugation : Forms SG-adducts in HepG2 cells (major metabolic pathway)

2. Electrocyclic Reactions

The conjugated dienone system participates in [4π] cyclization:

- Nazarov-type cyclization : Under acidic conditions, forms tricyclic derivatives

- Retro-Diels-Alder reactions : Used in synthetic approaches to access prostaglandin skeletons

3. Tautomerization

Keto-enol tautomerism influences redox properties:

Table 3: Characteristic reactions of PGJ2’s cyclopentenone moiety

| Reaction Type | Conditions | Products |

|---|---|---|

| Michael addition | Physiological pH | Protein adducts |

| Diels-Alder | Thermal (Δ) | Fused bicyclic compounds |

| Tautomerization | pH-dependent | Keto ⇌ enol interconversion |

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(Z)-7-[(1S)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18?/m0/s1 |

InChI Key |

UQOQENZZLBSFKO-KTHIOYPCSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |

Synonyms |

9-deoxy-delta-9-PGD2 9-deoxy-delta-9-prostaglandin D2 PGJ2 prostaglandin J2 |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Properties

PGJ2 exhibits notable anti-inflammatory effects, which have been extensively studied in various contexts:

- Rheumatoid Arthritis : Research has indicated that PGJ2 can modulate inflammatory responses by influencing cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in temporomandibular joint tissues, suggesting its potential as a therapeutic agent for inflammatory conditions like rheumatoid arthritis .

- Diabetes and Cardiovascular Diseases : A sensitive mass spectrometric assay has been developed to quantify 15d-PGJ2 in human plasma samples. Elevated levels of 15d-PGJ2 were associated with inflammatory markers in patients with poorly controlled diabetes, indicating its role in chronic inflammatory states .

Neuroprotection and Neurodegenerative Disorders

PGJ2 is implicated in neuroinflammatory processes that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's diseases:

- Neurotoxicity : PGJ2 is known to induce neurotoxic effects through the formation of covalent adducts with proteins, which may lead to neuronal cell death. Studies have demonstrated that increased levels of PGJ2 following traumatic brain injury correlate with neurodegeneration .

- Therapeutic Targeting : Strategies aimed at neutralizing the effects of PGJ2 could mitigate its neurotoxic impact. For instance, enhancing intracellular cAMP levels has been shown to counteract some detrimental effects of PGJ2 on neurons .

Cancer Research

PGJ2 and its derivatives have been studied for their anticancer properties:

- Apoptosis Induction : 15d-PGJ2 acts as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), triggering pathways that promote apoptosis in cancer cells while resisting angiogenesis. This dual action makes it a compound of interest in cancer therapeutics .

- Differential Effects : The effects of PGJ2 on cancer can vary depending on the concentration and cell type. At low concentrations, it may promote proliferation in certain cancer cells, while at higher concentrations, it exerts antiproliferative effects .

Reproductive Health

Recent studies have explored the role of PGJ2 in modulating labor:

- Preterm Labor : Research indicates that 15d-PGJ2 can delay lipopolysaccharide-induced preterm labor in murine models by modulating inflammatory pathways associated with labor onset. This suggests potential applications in managing preterm labor through immunomodulation .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Prostaglandins (PGs) share a common biosynthetic origin from arachidonic acid but diverge in structure, receptors, and functions. Below is a comparative analysis of PGJ2 and key analogues:

Receptor Specificity and Signaling Pathways

Functional Contrasts

- Anti-inflammatory Effects :

- Metabolic Regulation :

- Cancer Modulation :

Analytical Detection

- PGJ2/15d-PGJ2 : Quantified via LC-MS/MS in human plasma (LOD ≈ 0.1 ng/mL) .

- PGE2/PGF2α: Measured using immunoassays or HPLC with deuterated internal standards .

Research Findings and Clinical Implications

- PPARγ Activation : 15d-PGJ2’s role in glucose homeostasis and adipogenesis positions it as a therapeutic target for metabolic syndrome .

- Anti-Cancer Mechanisms : PGJ2’s covalent modification of STAT3 (Cys259) inhibits triple-negative breast cancer progression .

- Contrast with Synthetic Agonists : Unlike thiazolidinediones, 15d-PGJ2 exerts PPARγ-independent effects (e.g., NF-κB inhibition), broadening its therapeutic scope .

Q & A

Q. What experimental models are recommended for studying PGJ2's neurotoxic effects?

Use neuronal cultures (e.g., human neuroblastoma SH-SY5Y cells) to assess cytotoxicity via viability assays (e.g., MTT, LDH release). Note that PGJ2 exhibits neurotoxicity at concentrations above 25 μM in some models, while remaining non-toxic in others, highlighting cell-type specificity . Include controls for oxidative stress (e.g., antioxidants like N-acetylcysteine) and validate results with proteasome activity assays (e.g., fluorogenic substrates for 20S proteasome) .

Q. How can PGJ2 levels be accurately quantified in biological samples?

Employ ELISA kits validated for PGJ2 detection, following protocols for sample preparation (e.g., tissue homogenization in PBS with protease inhibitors) and standard curve dilution. Cross-validate results with mass spectrometry (LC-MS/MS) to ensure specificity, especially given PGJ2's rapid metabolism to δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) .

Q. What key controls are essential when studying PGJ2's effects on oxidative stress?

Include measurements of glutathione (GSH) depletion (e.g., DTNB assay), reactive oxygen species (ROS) indicators (e.g., DCFH-DA fluorescence), and markers like GSTA2 induction (via immunoblotting). Use PPARγ antagonists (e.g., GW9662) to distinguish PPARγ-dependent vs. independent pathways .

Advanced Research Questions

Q. How can contradictory findings on PGJ2's pro-apoptotic vs. anti-inflammatory roles be resolved?

Analyze cell-type specificity: PGJ2 induces apoptosis in HL-60 cells but exerts anti-inflammatory effects via PPARγ-dependent NF-κB inhibition in macrophages. Use transcriptomic profiling (RNA-seq) to identify context-dependent gene networks and validate with pathway-specific inhibitors (e.g., IκB kinase inhibitors) .

Q. What experimental strategies address PGJ2's dual role in proteasome impairment and NF-κB inhibition?

Combine proteasome activity assays (e.g., chymotrypsin-like activity) with NF-κB luciferase reporter assays in PPARγ-knockout models. Monitor ubiquitinated protein accumulation (immunoblotting) and COX-2 expression (qPCR) to disentangle overlapping mechanisms .

Q. How can systemic toxicity of PGJ2 in preclinical studies be mitigated?

Explore localized delivery methods (e.g., intravitreal injection for ocular studies) to minimize renal toxicity. Develop analogs like CAY10410, which resist glutathione conjugation and reduce off-target effects. Validate safety profiles via cytotoxicity screens in primary cells .

Q. What methodologies are critical for studying PGJ2 metabolites' differential bioactivity?

Use HPLC or LC-MS to isolate 15d-PGJ2 and δ12-PGJ2 from biological matrices. Compare their PPARγ-binding affinity (SPR or competitive binding assays) and NF-κB inhibition (EMSA for DNA-binding activity) to elucidate structure-activity relationships .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in PGJ2 studies given its instability?

Standardize storage conditions (-80°C in ethanol or DMSO) and avoid freeze-thaw cycles. Include metabolite profiling in each experiment to confirm PGJ2 integrity. Adhere to data-sharing practices (e.g., depositing raw datasets in public repositories like Zenodo) .

What frameworks guide the formulation of rigorous research questions for PGJ2 studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on PGJ2's neuroprotection in glaucoma could use PICO (Population: NAION models; Intervention: intravitreal PGJ2; Comparison: vehicle control; Outcome: RGC survival) .

Q. How should contradictory data on PGJ2's cytotoxicity be addressed in peer-reviewed manuscripts?

Clearly report experimental conditions (e.g., cell passage number, serum concentration, PGJ2 source). Discuss potential confounders like metabolic variability (e.g., glutathione levels) and use supplemental figures to show full dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.